(3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-BROMO-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
(3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-BROMO-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that features multiple functional groups, including an indole, thiazolidine, and bromine substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-BROMO-1,3-DIHYDRO-2H-INDOL-2-ONE likely involves multiple steps, including the formation of the indole core, the thiazolidine ring, and the introduction of the bromine atom. Typical synthetic routes might include:
Formation of the Indole Core: This could be achieved through Fischer indole synthesis or other methods.
Thiazolidine Ring Formation: This might involve the reaction of a thioamide with an appropriate aldehyde or ketone.
Bromination: Introduction of the bromine atom could be done using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow reactors and other advanced techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidine ring or the indole core.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds.
Substitution: The bromine atom could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to its complex structure, the compound might exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which (3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-BROMO-1,3-DIHYDRO-2H-INDOL-2-ONE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting biological pathways, or other mechanisms.
Comparison with Similar Compounds
Similar Compounds
(3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-CHLORO-1,3-DIHYDRO-2H-INDOL-2-ONE: Similar structure but with a chlorine atom instead of bromine.
(3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-FLUORO-1,3-DIHYDRO-2H-INDOL-2-ONE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (3Z)-1-ALLYL-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-5-BROMO-1,3-DIHYDRO-2H-INDOL-2-ONE could confer unique reactivity and biological activity compared to its analogs with different halogen atoms.
Properties
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S2/c1-3-7-19-12-6-5-10(18)9-11(12)13(15(19)21)14-16(22)20(8-4-2)17(23)24-14/h3-6,9H,1-2,7-8H2/b14-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWVOWSBBBROPC-YPKPFQOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC=C)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC=C)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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